molecular formula C21H18ClF3N4O5S2 B11488052 ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate

ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate

Cat. No.: B11488052
M. Wt: 563.0 g/mol
InChI Key: SVOHQIWBWJEKIE-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE can be compared with other similar compounds such as:

    Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but differ in their specific substituents and resulting properties.

    Trifluoromethylated Aromatics: These compounds share the trifluoromethyl group, which imparts unique electronic properties, but differ in their overall structure and reactivity.

Properties

Molecular Formula

C21H18ClF3N4O5S2

Molecular Weight

563.0 g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propanoate

InChI

InChI=1S/C21H18ClF3N4O5S2/c1-2-34-18(31)20(21(23,24)25,28-17(30)13-4-3-5-14(22)12-13)27-15-6-8-16(9-7-15)36(32,33)29-19-26-10-11-35-19/h3-12,27H,2H2,1H3,(H,26,29)(H,28,30)

InChI Key

SVOHQIWBWJEKIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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